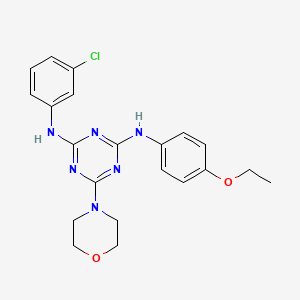
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H26N4O5S and its molecular weight is 494.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Process Development
The development of enantioselective processes for preparing CGRP receptor inhibitors showcases the utility of complex molecules similar to Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in medicinal chemistry. An economical and stereoselective synthesis was achieved for a potent CGRP receptor antagonist, highlighting the significance of chiral centers and the role of asymmetric synthesis or biocatalysis in drug development (Cann et al., 2012).
Antimicrobial Activity
Research into fluoroquinolone derivatives, closely related to the chemical structure , has identified significant antibacterial and antimicrobial properties. For instance, temafloxacin hydrochloride, with a similar quinolone core, has demonstrated broad-spectrum antimicrobial efficacy, showcasing the potential of such compounds in treating infections (Chu et al., 1991).
Photophysical Properties Study
The investigation into the photophysical properties of fluoroquinolones, including norfloxacin and its derivatives, reveals the influence of structural modifications on the behavior of these compounds under different conditions. Such studies are crucial for understanding the stability and reactivity of potential pharmaceuticals, guiding the design of more effective and safer drugs (Cuquerella et al., 2006).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-acetylphenylpiperazine with ethyl 3-oxobutanoate, followed by the reaction of the resulting product with thiourea and 7-chloro-1,2,3,4-tetrahydroquinazoline-4-one. The final step involves the esterification of the resulting product with methyl chloroformate.", "Starting Materials": [ "4-acetylphenylpiperazine", "ethyl 3-oxobutanoate", "thiourea", "7-chloro-1,2,3,4-tetrahydroquinazoline-4-one", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylpiperazine with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropionate.", "Step 2: Reaction of ethyl 3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropionate with thiourea in the presence of a base such as sodium methoxide or potassium carbonate to form ethyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxylate.", "Step 3: Reaction of ethyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxylate with 7-chloro-1,2,3,4-tetrahydroquinazoline-4-one in the presence of a base such as sodium hydride or potassium carbonate to form methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: Esterification of methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with methyl chloroformate in the presence of a base such as triethylamine or pyridine to form the final product, 'Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS No. |
946253-61-8 |
Molecular Formula |
C25H26N4O5S |
Molecular Weight |
494.57 |
IUPAC Name |
methyl 3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H26N4O5S/c1-16(30)17-3-6-19(7-4-17)27-11-13-28(14-12-27)22(31)9-10-29-23(32)20-8-5-18(24(33)34-2)15-21(20)26-25(29)35/h3-8,15H,9-14H2,1-2H3,(H,26,35) |
InChI Key |
VOOZWTJZFNOTJD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


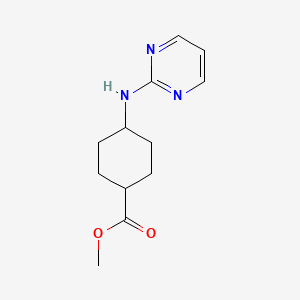

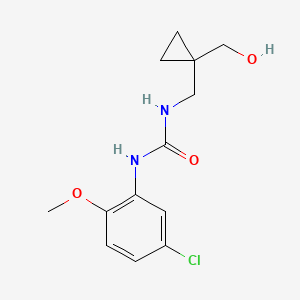
![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)

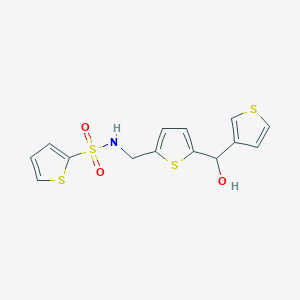
![N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide](/img/structure/B2473992.png)

![1-methyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2473997.png)
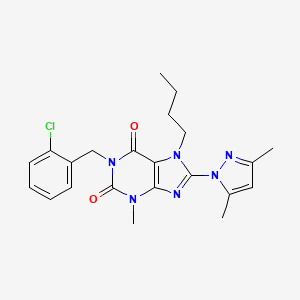
![N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2474000.png)
![1-[(E)-But-2-enoyl]azetidine-2-carboxamide](/img/structure/B2474002.png)
